molecular formula C10H10O4 B1363093 3-(4-Carboxyphenyl)propionic acid CAS No. 38628-51-2

3-(4-Carboxyphenyl)propionic acid

Cat. No. B1363093
CAS RN: 38628-51-2
M. Wt: 194.18 g/mol
InChI Key: QSPCOYVUYYFWAU-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is an organic building block that can be used in chemical synthesis . Its density at 40.14°C is 1.1403g/ml .


Molecular Structure Analysis

The molecular formula of 3-(4-Carboxyphenyl)propionic acid is C10H10O4 . The molecular weight is 194.18 . The InChI key is QSPCOYVUYYFWAU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(4-Carboxyphenyl)propionic acid is a white to light yellow powder or crystal . . The melting point is between 289-293 °C .

Scientific Research Applications

Microbial Propionic Acid Production

Propionic acid (propionate) is produced through microbial fermentation and has significant commercial value. It is used in the food industry and has found applications in the cosmetic, plastics, and pharmaceutical industries. Different metabolic pathways, such as fermentative, biosynthetic, and amino acid catabolic pathways, contribute to propionate production. Advanced techniques like genome shuffling, omics, and metabolic engineering offer new opportunities for increasing the efficiency of biological propionate production (Gonzalez-Garcia et al., 2017).

Propionic Acid Extraction

The recovery of propionic acid from aqueous waste streams and fermentation broth is a research area of interest. Studies have explored the effectiveness of various extractant-diluent systems in reactive extraction processes. This research aids in the design of extraction processes for propionic acid recovery, which is crucial for its industrial applications (Keshav et al., 2009).

Synthesis of Derivatives

3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) derivatives can be synthesized using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process results in compounds like 3-[6-(4-carboxyphenyl)amino-3,4-dihydroxyphenyl]-propionic acid, demonstrating the potential for creating new chemical entities for various applications (Mikolasch et al., 2002).

Crystal Structure Studies

Studies on the crystal structure of related compounds, such as 2-(4-chlorophenoxy)propionic acid, have been conducted to understand their molecular configurations. Such studies are crucial for the development of new materials and pharmaceuticals (Sørensen et al., 1999).

Recovery from Aqueous Phase

The recovery of propionic acid from aqueous phases, especially in the context of fermentation broth, is essential for its industrial-scale production. Research on the use of specific extractants and the effectiveness of various diluents in enhancing the recovery process contributes to the efficient production of propionic acid (Keshav et al., 2009).

Derivatization and Complex Formation

Research on the formation of various derivatives and complexes of related compounds, such as in the study of 3,3-bis(2-imidazolyl) propionic acid, expands the understanding of their chemical properties and potential applications in fields like organometallic chemistry (Hamzavi et al., 2004).

Safety And Hazards

3-(4-Carboxyphenyl)propionic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-carboxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCOYVUYYFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357540
Record name 3-(4-Carboxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Carboxyphenyl)propionic acid

CAS RN

38628-51-2
Record name 3-(4-Carboxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Carboxyphenyl)propionic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Parshamoni, S Sanda, HS Jena, K Tomar… - Crystal growth & …, 2014 - ACS Publications
Four new compounds (two coordination polymers (CPs) and two metal organic frameworks (MOFs)), namely, [Zn(cpp)(H 2 O)] n (1), [Cu(cpp)(4-bpmh)] n ·nH 2 O·nMeOH (2), [Cd 2 (cpp) …
Number of citations: 45 pubs.acs.org
CY Sun, WJ Li, P Che - Zeitschrift für anorganische und …, 2013 - Wiley Online Library
Two new nickel(II) complexes, [Ni(4, 4′‐bpy)(H 2 O) 4 ] n ·n(cpp)·0.5nH 2 O (1) and [Ni(cpp)(4, 4′‐bpy)(H 2 O) 2 ] n (2) [4, 4′‐bpy = 4, 4′‐bipyridine, H 2 cpp = 3‐(4‐carboxyphenyl)…
Number of citations: 4 onlinelibrary.wiley.com
JC Zhu, SJ Liu - Zeitschrift für Kristallographie-New Crystal …, 2012 - degruyter.com
Crystal structure of a 1D Zn coordination polymer based on 3-(4- carboxyphenyl)-propionic acid and 2,4,6-tri(2-pyridyl)-1,3,5-tr Page 1 Crystal structure of a 1D Zn coordination polymer based on …
Number of citations: 1 www.degruyter.com
GZ Liu, SH Li, LY Wang - CrystEngComm, 2012 - pubs.rsc.org
A series of five metal(II) coordination polymers are hydrothermally synthesized by employing dual linkers of semirigid 3-(4-carboxyphenyl)propionic acid and various N-donor coligands. …
Number of citations: 35 pubs.rsc.org
WZ Yin, LP Xiao, Q Wang, YH Lv, SL Zou, Z Wei… - Composites Part B …, 2023 - Elsevier
Lignin is an important biomass resource to replace petrochemical industry for carbon neutrality. However, it is challenged by unyielding the trade-off between activity and selectivity …
Number of citations: 0 www.sciencedirect.com
Z Su, J Fan, M Chen, T Okamura… - Crystal Growth & …, 2011 - ACS Publications
Six new coordination polymers, namely, [Cd 3 (L) 2 (dpa) 2 (H 2 O)] (1), [Co 3 (L) 2 (dpa) 2 (H 2 O) 2 ]·H 2 O (2), [Cd(L)(chda) 0.5 ] (3), [Cd(L)(dc) 0.5 (H 2 O)] (4), [Cd 2 (L) 2 (cca)]·2H 2 O …
Number of citations: 93 pubs.acs.org
GZ Liu, JG Wang, LY Wang - CrystEngComm, 2012 - pubs.rsc.org
This work presents a serials of six metal(II) complexes assembled from dual linkers, ie previously unutilized semirigid 3-(4-carboxyphenyl)propionic acid (H2cpp) and dipyridyl type …
Number of citations: 43 pubs.rsc.org
LY Xin, GZ Liu, XL Li, H Guo - Russian Journal of Coordination Chemistry, 2013 - Springer
A series of Co(II)-H 2 Cpp coordination polymers incorporating different auxiliary ligands, [Co(Cpp)(Phen)(H 2 O)] (I), {[Co(Bipy)(H 2 O) 4 ](Cpp)} n (II), and [Co(Cpp)(Bds)(H 2 O)] n (III) (…
Number of citations: 6 link.springer.com
FC Ezenyilimba, RJ Staples, RL LaDuca - IUCrData, 2019 - iucrdata.iucr.org
In the title compound, [Cd(C10H8O4)(H2O)2)]n, the CdII cation is coordinated in a distorted trigonal–prismatic fashion. 3-(4-Carboxyphenyl)propionate (cpp) ligands connect the CdII …
Number of citations: 6 iucrdata.iucr.org
GJ Gaskin, RL LaDuca - Inorganic Chemistry Communications, 2019 - Elsevier
Crystals of {[Co 2 (cpp) 2 (dpa) 2 ]·2.5 H 2 O} n (1, cpp = 3-(4-carboxyphenyl)propionate, dpa = 4,4′-dipyridylamine) were prepared by hydrothermal methods. A single-crystal structure …
Number of citations: 0 www.sciencedirect.com

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